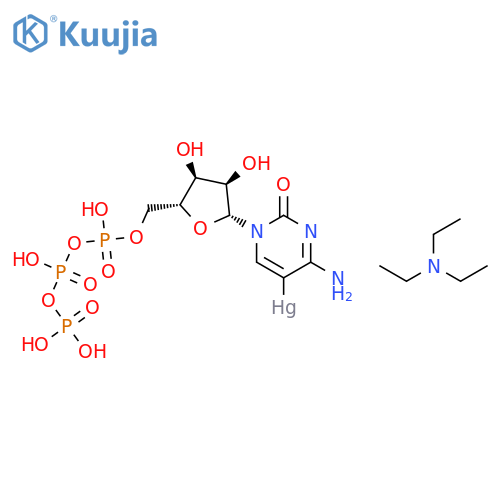Cas no 100940-62-3 (5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT)

100940-62-3 structure
商品名:5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 化学的及び物理的性質
名前と識別子
-
- 5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT
- 5-mercuricytidine 5'-triphosphate*carbonate triet
- 5-MERCURICYTIDINE 5'-TRIPHOSPHATE*CARBON ATE TRIETHY
- 5-mercuricytidine carbonate 5'-triphosphate triethylammonium salt
- hg-ctp
- [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury,N,N-diethylethanamine
- 5-Mercuricytidine carbonate 5 inverted exclamation marka-triphosphate triethylammonium salt
- DTXSID50745459
- 100940-62-3
- 5-Mercuricytidine carbonate 5'-triphosphate triethylammonium salt, ~90%
- triethylamine (4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((oxido(oxido(phosphonatooxy)phosphoryloxy)phosphoryloxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)mercury
- 5-mercuricytidine 5'-triphosphate
- [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine
- MFCD00058366
-
- インチ: InChI=1S/C9H15N3O14P3.C6H15N.Hg/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3;/h2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3;/t4-,6-,7-,8-;;/m1../s1
- InChIKey: CKMVNPSLWQKVPG-WFIJOQBCSA-N
- ほほえんだ: CCN(CC)CC.OP(OP(OP(OC[C@H]1O[C@@H](N2C=C([Hg])C(N)=NC2=O)[C@H](O)[C@@H]1O)(O)=O)(O)=O)(O)=O
計算された属性
- せいみつぶんしりょう: 785.06800
- どういたいしつりょう: 785.067781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 930
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 271Ų
じっけんとくせい
- PSA: 303.09000
- LogP: -1.11060
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT セキュリティ情報
- 危険物輸送番号:UN 2025 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 26/27/28-33-50/53
- セキュリティの説明: S22; S36/37/39; S45
-
危険物標識:

- リスク用語:R26/27/28; R33
- ちょぞうじょうけん:−20°C
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03042-5mg |
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT |
100940-62-3 | ~90% | 5mg |
¥3958.0 | 2024-07-19 |
5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT 関連文献
-
J. Cincy,T. E. Milja,K. P. Prathish Anal. Methods 2017 9 2947
100940-62-3 (5-MERCURICYTIDINE 5'-TRIPHOSPHATE CARBONATE TRIETHYLAMMONIUM SALT) 関連製品
- 63-38-7(Cytidine 5'-(trihydrogen diphosphate))
- 65-47-4(Cytidine-5'-triphosphate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
